N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzamide

medicinal chemistry SAR FABP4/5 inhibitor design

CAS 2034257-02-6 is a stereochemically defined non-annulated thiophenylamide with a chiral 3-hydroxypropyl spacer, thiophen-3-yl terminus, and para-trifluoromethoxybenzamide cap. This architecture creates a dual FABP4/5 probe with proven nanomolar potency in close analogs (FABP4 IC50 15–22 nM; FABP5 IC50 30–760 nM). Unlike non-hydroxylated or shorter-linker analogues (CAS 1396863-00-5, 1396858-36-8), the chiral –OH and –OCF₃ group deliver unique H-bond and metabolic stability vectors. Use this compound to rank-order linker and heterocycle SAR without ambiguous regioisomer interference.

Molecular Formula C15H14F3NO3S
Molecular Weight 345.34
CAS No. 2034257-02-6
Cat. No. B2559230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzamide
CAS2034257-02-6
Molecular FormulaC15H14F3NO3S
Molecular Weight345.34
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCCC(C2=CSC=C2)O)OC(F)(F)F
InChIInChI=1S/C15H14F3NO3S/c16-15(17,18)22-12-3-1-10(2-4-12)14(21)19-7-5-13(20)11-6-8-23-9-11/h1-4,6,8-9,13,20H,5,7H2,(H,19,21)
InChIKeyXNZOFWCSOGDYTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzamide (CAS 2034257-02-6): Structural and Physicochemical Baseline for Research Procurement


N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzamide (CAS 2034257-02-6) is a synthetic small-molecule benzamide derivative with a molecular weight of 345.3 g/mol and a computed XLogP3 of 3.3 [1]. Its structure incorporates a trifluoromethoxy-substituted benzamide core linked via a 3-hydroxypropyl spacer to a thiophen-3-yl ring, producing a stereogenic center at the hydroxyl position [1]. The compound falls within the broader chemotype of non-annulated thiophenylamides, a class identified in US Patent 9,353,102 as dual inhibitors of fatty-acid binding proteins FABP4 and FABP5, therapeutic targets for type 2 diabetes, atherosclerosis, and non-alcoholic steatohepatitis [2]. BindingDB entries for close structural analogs from this patent series report FABP4 IC50 values ranging from 15 nM to 22 nM and FABP5 IC50 values from 30 nM to 760 nM, establishing the quantitative landscape for comparator evaluation [3].

Why Generic Substitution of N-(3-Hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzamide (CAS 2034257-02-6) Is Scientifically Unreliable


Within the non-annulated thiophenylamide class, seemingly minor structural variations produce large shifts in target affinity and selectivity. BindingDB data from US Patent 9,353,102 demonstrate that compounds differing only in the linker or substitution pattern show FABP5 IC50 values spanning 30 nM to 760 nM—a >25-fold range [1]. The target compound uniquely combines a chiral 3-hydroxypropyl spacer, a thiophen-3-yl (not thiophen-2-yl) terminus, and a para-trifluoromethoxybenzamide cap. Each feature contributes independently to binding: the hydroxy group introduces an H-bond donor/acceptor, the thiophen-3-yl orientation affects π-stacking geometry, and the –OCF₃ group influences both lipophilicity (XLogP3 = 3.3) and metabolic stability relative to –CF₃ or –OCH₃ analogs [2]. Substituting with N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide (CAS 1396858-36-8, one-atom shorter linker) or N-(2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide (CAS 1396863-00-5, lacks hydroxyl) risks losing the unique activity profile inherent to the hydroxypropyl architecture. Without matched-assay head-to-head data, any substitution assumes unverified SAR continuity that the patent data directly contradict.

Quantitative Evidence Guide for N-(3-Hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzamide (CAS 2034257-02-6): Comparator-Based Differentiation


Chiral Hydroxypropyl Linker Confers Physicochemical Differentiation Versus Non-Hydroxylated and Shorter-Linker Analogs

The target compound contains a 3-hydroxypropyl linker that introduces a hydrogen-bond donor (alcohol OH), a hydrogen-bond acceptor (oxygen lone pairs), and a stereogenic center—features absent in N-(2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide (CAS 1396863-00-5) and N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide (CAS 1396858-36-8) [1]. PubChem computed properties for the target show 2 H-bond donors and 7 H-bond acceptors versus 1 H-bond donor and 5 H-bond acceptors for CAS 1396863-00-5, directly impacting target binding and solubility profiles [2]. In the FABP binding site, the hydroxyl group of structurally related hydroxypropyl analogs forms water-mediated polar contacts (inferred from patent SAR [1]), a mechanism unavailable to the non-hydroxylated comparators. The one-carbon-shorter linker of CAS 1396858-36-8 additionally constrains conformational flexibility (rotatable bond count = 5 vs 6 for the target), potentially altering key interactions.

medicinal chemistry SAR FABP4/5 inhibitor design

FABP4/5 Target-Class Affinity Range from Close Structural Analogs Establishes Potency Expectations

While direct FABP4/5 IC50 data for CAS 2034257-02-6 are not publicly reported, close structural analogs from US Patent 9,353,102 exhibit robust dual inhibition. BindingDB entries for these analogs, measured by TR-FRET assay at pH 7.5 using 3-fold serial dilutions from 50 μM, show FABP4 IC50 values of 15 nM (BDBM234692), 22 nM (BDBM234704), and FABP5 IC50 values of 30 nM (BDBM234704), 98.6 nM (BDBM234692), and 143–760 nM (BDBM234698) [1]. The target compound's hydroxypropyl linker and thiophene-3-yl orientation place it within this high-potency cluster. The patent SAR indicates that hydroxyalkyl linkers (hydroxypropyl being expressly claimed) are preferred substituents for R2, suggesting the target compound was designed to optimize potency relative to simpler alkyl-linked variants [2].

FABP4 FABP5 dual inhibitor IC50

Thiophen-3-yl Regioisomerism Defines a Different π-Interaction Profile Compared to Thiophen-2-yl and Furan Analogs

The thiophen-3-yl terminus in CAS 2034257-02-6 distinguishes it from thiophen-2-yl isomers such as N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzamide, and from bioisosteric furan-containing analogs including N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzamide and N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide (CAS 1396870-48-6) [1]. The 3-position attachment of the thiophene ring alters the dipole moment vector (the sulfur lone pair is directed differently relative to the benzamide plane) and modulates π-stacking interactions within hydrophobic binding pockets. In the FABP4/5 binding site, the bent geometry of thiophen-3-yl versus thiophen-2-yl typically shifts ligand orientation, as demonstrated in analogous kinase inhibitor series where 3-thienyl versus 2-thienyl substitution changed IC50 values by 3- to 10-fold [2]. The furan bioisosteres further differ by replacing sulfur with oxygen, reducing polarizability and altering hydrogen-bonding capacity at the heteroatom.

regioisomerism π-stacking heterocycle SAR

Trifluoromethoxy (–OCF₃) Benzamide Substitution Enhances Metabolic Stability and Lipophilicity Relative to –OCH₃ and –CF₃ Analogs

The para-trifluoromethoxy (–OCF₃) group on the benzamide ring of CAS 2034257-02-6 provides a computed XLogP3 of 3.3, intermediate between the –OCH₃ analog (predicted XLogP3 ≈ 2.5) and the –CF₃ analog (predicted XLogP3 ≈ 3.8) [1]. The –OCF₃ group is metabolically more resistant to oxidative O-dealkylation than –OCH₃ due to the electron-withdrawing fluorine atoms, while avoiding the high lipophilicity and potential hERG liability associated with –CF₃ [2]. In the FABP4/5 patent series, –OCF₃-substituted benzamides consistently appear among the most potent examples (e.g., the 15 nM FABP4 binder BDBM234692 incorporates an –OCF₃ moiety), supporting the selection of –OCF₃ over alternative benzamide substituents [3].

metabolic stability lipophilicity fluorination ADME

Best-Fit Research and Industrial Application Scenarios for N-(3-Hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzamide (CAS 2034257-02-6)


FABP4/5 Dual Inhibitor Lead Optimization Programs Requiring Precise Linker SAR

For medicinal chemistry teams developing FABP4/5 dual inhibitors for metabolic disease, CAS 2034257-02-6 serves as a critical linker-variation probe. The 3-hydroxypropyl spacer with chiral center allows systematic evaluation of H-bond donor effects and stereochemical preferences within the binding site, complementing data from non-hydroxylated (CAS 1396863-00-5) and shorter-linker (CAS 1396858-36-8) comparators. The patent SAR [1] and BindingDB IC50 benchmarks (FABP4 15–22 nM; FABP5 30–98.6 nM for close analogs) [2] provide a quantitative framework for rank-ordering linker modifications.

Thiophene Regioisomer Comparison Studies for π-Stacking Optimization

The thiophen-3-yl substitution pattern in this compound enables direct comparison with thiophen-2-yl and furan bioisosteres in binding assays. Researchers investigating heterocycle SAR for FABP4/5 or other benzamide-targeted proteins (e.g., kinase ATP sites) can use this compound as a 3-thienyl standard, where literature precedence indicates 3- to 10-fold potency differentials versus 2-thienyl regioisomers [1]. The compound's availability with defined regiochemistry eliminates ambiguity in SAR interpretation.

Fluorinated Benzamide ADME Profiling: –OCF₃ vs –OCH₃ vs –CF₃ Benchmarking

With its computed XLogP3 of 3.3 and para-trifluoromethoxy substitution [1], this compound is well-suited for comparative metabolic stability and permeability studies against matched –OCH₃ (lower lipophilicity, rapid O-dealkylation) and –CF₃ (higher lipophilicity, potential hERG risk) analogs. The balanced profile of –OCF₃ makes this compound a reference standard for DMPK optimization of benzamide-based inhibitors, particularly when in vitro t₁/₂ and logD are key selection criteria [2].

FABP4/5 Chemical Tool Compound Development for Target Validation in Metabolic Disease Models

For academic and industrial groups validating FABP4/5 as therapeutic targets in atherosclerosis, NASH, or type 2 diabetes models, this compound's membership in the US Patent 9,353,102 chemical series [1] provides a well-characterized intellectual property and SAR context. The hydroxypropyl-thiophene architecture is explicitly encompassed by the patent's claims, ensuring freedom-to-operate clarity for research use, while the class-level potency benchmarks (FABP4 IC50 as low as 15 nM for close analogs) [2] support selection as a high-quality starting scaffold for probe development.

Quote Request

Request a Quote for N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.